(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
CAS No.: 150576-46-8
Cat. No.: VC20779592
Molecular Formula: C₁₀H₁₆Cl₂N₂O₂
Molecular Weight: 267.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150576-46-8 |
|---|---|
| Molecular Formula | C₁₀H₁₆Cl₂N₂O₂ |
| Molecular Weight | 267.15 g/mol |
| IUPAC Name | 2-chloro-N-[(1S,2S)-2-[(2-chloroacetyl)amino]cyclohexyl]acetamide |
| Standard InChI | InChI=1S/C10H16Cl2N2O2/c11-5-9(15)13-7-3-1-2-4-8(7)14-10(16)6-12/h7-8H,1-6H2,(H,13,15)(H,14,16)/t7-,8-/m0/s1 |
| Standard InChI Key | NXWRKAARNQHEEG-YUMQZZPRSA-N |
| Isomeric SMILES | C1CC[C@@H]([C@H](C1)NC(=O)CCl)NC(=O)CCl |
| SMILES | C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl |
| Canonical SMILES | C1CCC(C(C1)NC(=O)CCl)NC(=O)CCl |
Introduction
Physical and Chemical Properties
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is characterized by specific physical and chemical properties that define its behavior in various environments and applications. The compound exists as an off-white solid with a defined melting range, specific solubility profile, and unique molecular structure.
Basic Identification
The compound is formally identified through several standardized parameters as outlined in Table 1.
Table 1: Basic Identification Parameters of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
| Parameter | Value |
|---|---|
| CAS Number | 150576-46-8 |
| Molecular Formula | C10H16Cl2N2O2 |
| Molar Mass | 267.15 g/mol |
| Catalogue Number | IM021315 |
| Synonyms | Acetamide, N,N'-trans-1,2-cyclohexanediylbis[2-chloro-; rac-trans-N,N'-1,2-Cyclohexanediyl-bis-2-chloro-acetamide |
The compound is registered under CAS number 150576-46-8, which serves as its unique identifier in chemical databases and literature . Its molecular formula C10H16Cl2N2O2 indicates a structure containing 10 carbon atoms, 16 hydrogen atoms, 2 chlorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Physical Properties
The physical properties of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane are crucial for its handling, storage, and application in various contexts. These properties are summarized in Table 2.
Table 2: Physical Properties of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane
| Property | Description |
|---|---|
| Appearance | Off-White Solid |
| Melting Point | 193-197°C |
| Solubility | Soluble in Methanol |
| Storage Condition | Refrigerator (4°C) |
Applications and Uses
(+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane has several established and potential applications in chemical research and synthesis.
Organic Synthesis Applications
The compound serves as an important building block in organic synthesis, providing a functionalized cyclohexane scaffold with reactive chloroacetamido groups . These reactive groups make it valuable for the construction of more complex molecular architectures. The trans-1,2-disubstituted cyclohexane pattern creates a specific spatial arrangement that can be exploited in stereoselective synthesis.
Cross-Linking Applications
One of the significant applications of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane is as a cross-linking agent . The presence of two chloroacetamido groups enables the compound to form covalent bonds with nucleophilic sites on various molecules, particularly with sulfhydryl (-SH) groups found in proteins and other biomolecules. This property makes it useful in:
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Protein structural studies
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Stabilization of biomolecular complexes
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Immobilization of enzymes or other proteins
Sulfhydryl Reactive Applications
The compound belongs to the category of sulfhydryl active reagents . The chloroacetamido groups are moderately reactive toward thiol groups under mild conditions, enabling selective modification of cysteine residues in proteins. This reactivity pattern makes it valuable for:
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Protein modification studies
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Proteomics research
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Development of bioconjugation methods
Structure-Activity Relationships
The structural features of (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane significantly influence its chemical behavior and applications.
Significance of Trans Configuration
The trans configuration of the chloroacetamido groups on the cyclohexane ring contributes importantly to the compound's properties and reactivity. Studies on related compounds have demonstrated that trans isomers often display significantly different activities compared to their cis counterparts .
In cyclohexane derivatives, trans-1,2-disubstituted patterns typically result in both substituents preferentially adopting equatorial positions in the chair conformation, creating a more extended and accessible arrangement . This extended conformation can be particularly important in cross-linking applications, where the distance between reactive groups plays a crucial role in determining which molecules can be effectively linked.
Reactivity Patterns
The chloroacetamido groups represent the reactive centers of the molecule, with the chlorine atoms serving as leaving groups during nucleophilic substitution reactions. This reactivity pattern enables the compound to form stable covalent bonds with various nucleophiles, particularly sulfhydryl groups found in cysteine residues of proteins.
The presence of two identically reactive groups positioned in a defined spatial arrangement makes the compound particularly suitable for applications requiring controlled cross-linking between specific sites.
Comparison with Related Compounds
Understanding (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane in the context of related compounds provides valuable insights into its distinctive properties and applications.
Relationship to Cyclohexane Derivatives
Cyclohexane itself, serving as the foundational structure, demonstrates different absorption and distribution patterns in biological systems compared to its more complex derivatives . While cyclohexane shows significant partitioning into adipose tissue due to its lipophilicity, the addition of polar chloroacetamido groups in (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane likely reduces this lipophilic character and alters its distribution pattern .
Comparison with Other Cross-Linking Agents
As a cross-linking agent, (+/-)-trans-1,2-Bis(chloroacetamido)cyclohexane can be compared with other bifunctional reagents. The specific trans-1,2-disubstituted cyclohexane geometry provides a distinct spatial arrangement of reactive groups that differentiates it from linear or differently configured cross-linkers.
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